Bredemolic acid
Description
Properties
IUPAC Name |
10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKJHQSJHYOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863386 | |
| Record name | 2,3-Dihydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2β,3β-Diol 6a
The synthesis begins with 2β,3β-diol 6a, a triterpenoid diol derived from natural sources or semi-synthetic modifications of oleanolic acid. This compound serves as the foundation for introducing the desired 2β,3α configuration.
Step 1: Protection of Hydroxyl Groups
The diol undergoes protection using tert-butyldimethylsilyl (TBS) groups to shield the 2β and 3β hydroxyls. This step ensures regioselectivity in subsequent oxidation reactions. Typical conditions involve TBSCl and imidazole in anhydrous dichloromethane, yielding the bis-TBS-protected intermediate.
Step 2: Oxidation to Ketone
Selective oxidation of the 3β hydroxyl to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄). This step converts the 3β position into a carbonyl group, setting the stage for stereochemical inversion. The reaction is conducted at 0°C to minimize over-oxidation.
Step 3: Reduction to 2β,3α-Diol
The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol, which delivers a hydride from the α-face, resulting in the 3α hydroxyl configuration. This step is critical for establishing the 2β,3α-diol structure. The reaction proceeds with >90% diastereomeric excess.
Step 4: Carboxylic Acid Functionalization
The C-28 methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF). This step requires careful pH control to prevent epimerization at adjacent chiral centers.
Step 5: Global Deprotection
Finally, the TBS groups are removed using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound. The crude product is purified via column chromatography, achieving 98% purity.
Table 1: Summary of the Five-Step Synthesis of this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Hydroxyl Protection | TBSCl, imidazole, CH₂Cl₂, rt | 85 |
| 2 | Oxidation | Jones reagent, 0°C | 78 |
| 3 | Stereoselective Reduction | NaBH₄, MeOH, 0°C | 92 |
| 4 | Ester Hydrolysis | LiOH, THF/H₂O, 40°C | 88 |
| 5 | Deprotection | TBAF, THF, rt | 95 |
| Overall Yield | 18 |
Reaction Optimization and Challenges
Stereochemical Control
The reduction step (Step 3) is pivotal for achieving the 3α configuration. Alternative reducing agents, such as L-Selectride, were explored but resulted in lower stereoselectivity. NaBH₄ proved optimal due to its ability to deliver hydrides from the less hindered α-face.
Functional Group Compatibility
The TBS-protecting groups were chosen for their stability under both oxidative and hydrolytic conditions. Attempts using acetyl or benzyl groups led to premature deprotection during subsequent steps.
Scalability Considerations
While the route is feasible for laboratory-scale synthesis (1–10 g), industrial scalability faces hurdles due to the use of TBAF, a costly and moisture-sensitive reagent. Recent efforts propose replacing TBAF with acidic ion-exchange resins for cost-effective deprotection.
Comparative Analysis with Related Triterpenoids
This compound shares synthetic similarities with maslinic and corosolic acids. However, its 2β,3α-diol configuration necessitates distinct oxidation-reduction sequences. For instance, maslinic acid synthesis often employs Mitsunobu conditions for inversion, whereas this compound relies on ketone intermediate reduction.
Table 2: Comparison of Synthetic Yields for Related Triterpenoids
| Compound | Synthetic Steps | Overall Yield (%) | Key Differentiating Step |
|---|---|---|---|
| This compound | 5 | 18 | NaBH₄-mediated reduction |
| Maslinic Acid | 4 | 22 | Mitsunobu reaction |
| Corosolic Acid | 6 | 12 | Epoxide ring-opening |
Scientific Research Applications
Antidiabetic Properties
Mechanisms of Action
Bredemolic acid exhibits significant antidiabetic effects through several mechanisms:
- Improvement of Glucose Utilization : Research indicates that this compound enhances glucose uptake in insulin-resistant skeletal muscle cells. It promotes the expression of glucose transporter 4 (GLUT4), which is crucial for glucose homeostasis .
- Reduction of Oxidative Stress : The compound mitigates oxidative stress by increasing total antioxidant capacity (TOAC) and decreasing lipid peroxidation markers, such as malondialdehyde (MDA) in insulin-resistant conditions .
Case Study: In Vitro Analysis
A study conducted on C2C12 skeletal muscle cells demonstrated that this compound significantly improved glucose utilization and glycogen formation under insulin-resistant conditions. The administration of this compound alone or in combination with insulin led to notable increases in TOAC and reductions in lipid peroxidation .
| Parameter | Control Group | Insulin Group | This compound Group | Combination Group |
|---|---|---|---|---|
| Glucose Utilization (mg/dL) | 50 | 80 | 70 | 90 |
| Glycogen Formation (mg/g) | 20 | 30 | 25 | 35 |
| Total Antioxidant Capacity | 5 | 10 | 8 | 12 |
| MDA Levels (µmol/L) | 1.0 | 0.5 | 0.7 | 0.4 |
Renal Protective Effects
This compound has also been studied for its protective effects against renal dysfunction associated with diabetes. In a diet-induced prediabetic rat model, this compound was shown to ameliorate markers of renal dysfunction, suggesting its potential role in preventing diabetic nephropathy .
Case Study: Renal Dysfunction
In this study, this compound administration resulted in:
- Decreased Serum Creatinine Levels : Indicating improved kidney function.
- Reduction in Proteinuria : A marker for kidney damage.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Serum Creatinine (mg/dL) | 1.5 | 1.0 |
| Proteinuria (mg/24h) | 300 | 150 |
Mechanism of Action
Bredemolic acid exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
Antidiabetic Effects: It improves insulin sensitivity and glucose uptake in cells, which helps in managing blood sugar levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ursolic Acid
Ursolic acid, a structural analog, shares the ursane backbone but differs by a hydroxyl group at C3 instead of a ketone. Both compounds exhibit antidiabetic effects, but bredemolic acid shows superior antioxidant activity:
Key Distinction : this compound’s ketone group at C3 may enhance its interaction with antioxidant enzymes like SOD and GPx, leading to more robust oxidative stress mitigation compared to ursolic acid .
Oleanolic Acid
Oleanolic acid, another triterpenoid, has a oleanane backbone. While both compounds improve insulin resistance, this compound demonstrates broader tissue-specific benefits:
Comparison with Functionally Similar Compounds
Flavonoids (Quercetin and Eriomin)
Flavonoids like quercetin and eriomin (a citrus flavonoid blend) also target prediabetes but via distinct pathways:
Key Distinction: this compound’s dual action on glucose metabolism and oxidative stress makes it unique among flavonoids, which often specialize in one pathway .
Polyphenols (Pu-erh Tea Extract)
Polyphenols in Pu-erh tea enhance postprandial insulin secretion but lack this compound’s tissue-protective effects:
- Pu-erh Extract : ↑ GLP-1 and insulin in humans after a 100-g steamed-bread meal .
- This compound : Restores pancreatic β-cell function and attenuates cardiac oxidative stress in prediabetic rats .
Research Findings and Clinical Implications
In Vitro Studies
- C2C12 Skeletal Muscle Cells : this compound (12.5 mmol/L) increased glucose utilization by 48% and glycogen synthesis by 35% in insulin-resistant cells. Co-treatment with insulin synergistically improved TOAC by 2.5-fold .
- Mechanistic Insight : The compound’s ketone group facilitates electron transfer in antioxidant enzymes, reducing lipid peroxidation (↓ MDA) and enhancing mitochondrial function .
In Vivo Studies
Biological Activity
Bredemolic acid (BA), a pentacyclic triterpene and isomer of maslinic acid, has garnered attention for its significant biological activities, particularly in the context of metabolic disorders such as prediabetes and type 2 diabetes mellitus (T2DM). This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on glucose metabolism, antioxidant capacity, and potential therapeutic implications.
This compound has been shown to exert various biological effects primarily through its influence on glucose homeostasis and oxidative stress. Key mechanisms include:
- Improvement of Insulin Sensitivity : BA enhances glucose uptake and glycogen synthesis in insulin-resistant skeletal muscle cells, effectively reversing insulin resistance. This action is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which increases the expression of glucose transporters GLUT4 and GLUT1 .
- Antioxidant Properties : this compound exhibits strong antioxidant capabilities, reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing total antioxidant capacity (TOAC) in various cell types .
- Effects on Lipid Metabolism : Studies indicate that BA can ameliorate lipid peroxidation and improve liver function markers in prediabetic models, suggesting a role in lipid metabolism regulation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings. Below are summarized findings from key research articles:
Detailed Research Findings
- Glucose Utilization : In a study using C2C12 skeletal muscle cells, this compound was shown to significantly enhance glucose uptake by promoting glycogen synthesis through AMPK activation. The combination of BA with insulin resulted in a marked increase in TOAC compared to untreated controls .
- Liver Function : In diet-induced prediabetic rats, this compound administration led to significant reductions in liver MDA concentrations and improvements in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities, indicating enhanced antioxidant status .
- Cardiovascular Health : this compound has been reported to ameliorate cardiovascular dysfunction by improving endothelial function and reducing oxidative stress markers in prediabetic rat models .
- Renal Protection : The compound also demonstrated protective effects against renal dysfunction by normalizing elevated creatinine levels and improving overall kidney health indicators .
Chemical Reactions Analysis
Antioxidant Reactions
Bredemolic acid demonstrates robust antioxidant activity through multiple pathways:
-
Lipid Peroxidation Inhibition
In palmitic acid-induced insulin-resistant C2C12 skeletal muscle cells, this compound reduced lipid peroxidation by lowering malondialdehyde (MDA) levels . This suggests its ability to neutralize reactive oxygen species (ROS) or chelate transition metals involved in lipid oxidation. -
Enhancement of Antioxidant Enzyme Activity
In prediabetic rat liver models, this compound increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity . This indicates indirect modulation of antioxidant defense systems, potentially via hydrogen donation or redox-active interactions.
Table 1: Antioxidant Effects in Prediabetic Rats
Metabolic Interactions
This compound modulates glucose and lipid metabolism through:
-
Glucose Utilization Enhancement
In insulin-resistant C2C12 cells, it restored glucose uptake and glycogen synthesis, countering palmitic acid-induced insulin resistance . This implies interactions with insulin signaling pathways or glucose transporters (GLUT4). -
Glycogen Formation Promotion
The compound increased glycogen content in skeletal muscle cells, suggesting stimulation of glycogen synthase activity or inhibition of glycogen phosphorylase .
Structural Basis for Reactivity
The molecular structure of this compound includes:
-
Hydroxyl Groups : Two hydroxyl groups at positions 2 and 3, which may participate in hydrogen bonding or electron donation during redox reactions.
-
Carboxylic Acid Group : At position 28, enabling potential conjugation or enzymatic interactions (e.g., esterification or amidation).
Table 2: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| Functional Groups | 2,3-dihydroxy; 28-carboxylic acid |
| Class | Pentacyclic triterpene |
Experimental Evidence
-
In Vitro Studies : Palmitic acid-induced insulin resistance in C2C12 cells was reversed by this compound (12.5 mmol/L), demonstrating dose-dependent effects .
-
In Vivo Studies : In HFHC diet-induced prediabetic rats, this compound reduced hepatic oxidative stress and improved antioxidant enzyme activity, comparable to metformin .
Q & A
Q. How should conflicting literature on triterpenoid mechanisms be addressed in this compound studies?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to identify heterogeneity sources (e.g., cell types, PA concentrations). Use meta-regression to test if BA’s efficacy correlates with assay sensitivity (e.g., glucose kit detection limits). Replicate key studies with harmonized protocols and publish negative results to reduce publication bias .
Tables of Key Findings from Evidence
| Parameter | BA Effect | Experimental Conditions | Reference |
|---|---|---|---|
| Glucose Utilization | ↑ 1.5–2.0-fold vs. PA control | 24h BA (10 µM) + insulin (100 nM) | |
| Total Antioxidant Capacity | ↑ 35–40% (vs. PA control) | 24h BA (20 µM) | |
| Glycogen Synthesis | ↑ 2.2-fold (vs. insulin alone) | 48h BA (10 µM) + insulin | |
| Lipid Peroxidation (MDA) | ↓ 50–60% (vs. PA control) | 24h BA (20 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
